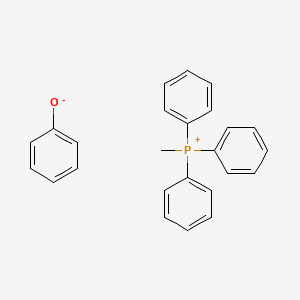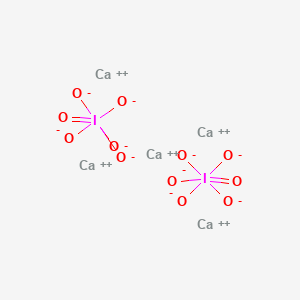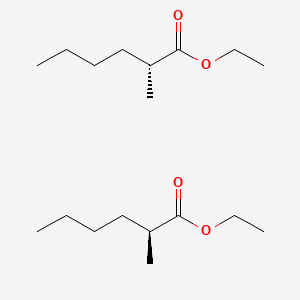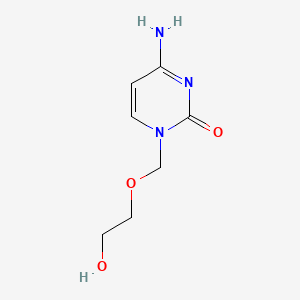
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate is an organic compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use . The compound is characterized by the presence of a formyl group, a methoxy group, and an ethyl ester group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate typically involves the reaction of 2-formyl-6-methoxyphenol with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product
Analyse Chemischer Reaktionen
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug metabolism.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate is not well-documented. its functional groups suggest potential interactions with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can engage in hydrogen bonding and other non-covalent interactions. The ethyl ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate can be compared with similar compounds such as:
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate: This compound has a similar structure but with the formyl group in a different position.
Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate: This compound has an acetyl group instead of a formyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the aromatic ring.
Eigenschaften
Molekularformel |
C14H18O5 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate |
InChI |
InChI=1S/C14H18O5/c1-3-18-13(16)8-5-9-19-14-11(10-15)6-4-7-12(14)17-2/h4,6-7,10H,3,5,8-9H2,1-2H3 |
InChI-Schlüssel |
WXBBRJFEEXRMOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCOC1=C(C=CC=C1OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


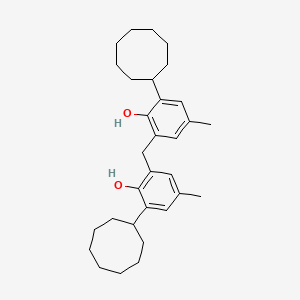

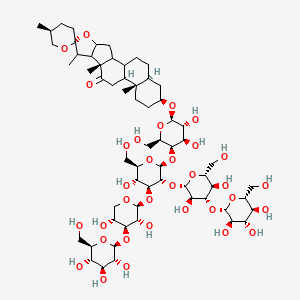
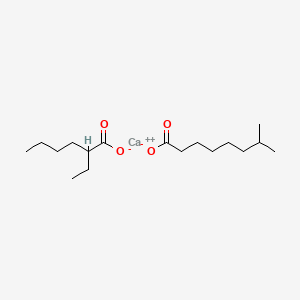
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
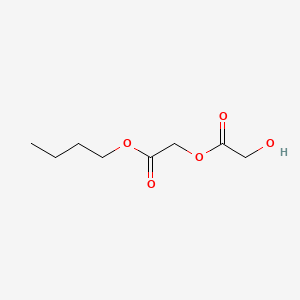

![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)

